molecular formula C16H17NO2 B3051301 N-(4-methoxyphenethyl)benzamide CAS No. 3278-19-1

N-(4-methoxyphenethyl)benzamide

Cat. No.: B3051301
CAS No.: 3278-19-1
M. Wt: 255.31 g/mol
InChI Key: RAOWOXJDGFFKKD-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)benzamide is a benzamide derivative featuring a 4-methoxyphenethyl group attached to the benzamide core. Synthesized via coupling reactions involving 4-methoxyphenethylamine and substituted benzoyl chlorides, its derivatives have been explored for applications ranging from enzyme inhibition to antimicrobial and antioxidant activities .

Key structural features include:

  • Benzamide backbone: Provides a rigid aromatic core for molecular interactions.
  • 4-Methoxyphenethyl substituent: Introduces methoxy (-OCH₃) and ethyl linkage, influencing electronic properties and solubility.
  • Variable substituents: Modifications at the benzamide para-position (e.g., bromo, methoxy, or heterocyclic groups) tailor reactivity and bioactivity .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)11-12-17-16(18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOWOXJDGFFKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186445
Record name Benzamide, N-(2-(4-methoxyphenyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3278-19-1
Record name Benzamide, N-(2-(4-methoxyphenyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(2-(4-methoxyphenyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Products: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction of the benzamide group can yield primary amines.

  • Substitution:

      Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

      Products: Substitution reactions can introduce halogen atoms into the aromatic ring, leading to halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Br) : Enhance stability and reactivity in cross-coupling reactions (e.g., 70% yield for bromo derivative vs. 29% for methoxy) .
  • Metal coordination : Transition metal complexes (Co, Cu) of benzamides exhibit superior anthelmintic activity compared to ligands, likely due to increased lipophilicity and redox activity .
Antioxidant Activity

N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) demonstrated 87.7% inhibition in carbon tetrachloride-induced oxidative stress models, outperforming phenolic analogs. Methoxy groups enhance radical scavenging via electron-donating effects .

Anthelmintic Activity

[N-(4'-Methoxyphenyl)benzamide]-Co(II) complexes showed dose-dependent paralysis in Eicinia foetida (20 mg/mL, 100% efficacy), surpassing albendazole (standard drug). Copper analogs exhibited similar potency, highlighting the role of metal ions in disrupting helminth metabolism .

Antimicrobial and Anticancer Activity
  • Imidazole derivatives : 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide showed broad-spectrum antibacterial activity (MIC = 2 µg/mL) .
  • Benzimidazole analogs : N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide displayed significant anti-inflammatory activity (p < 0.05) with reduced gastric toxicity .

Physicochemical Properties

Spectroscopic Profiles :

  • FT-IR : C=O stretches (~1650–1680 cm⁻¹) and C-O stretches (~1250 cm⁻¹) are consistent across benzamides, confirming core structure .
  • NMR : Methoxy protons resonate at δ 3.7–3.9 ppm (¹H), while aromatic protons appear at δ 6.8–7.8 ppm, varying with substituent electronic effects .

Solubility and Stability :

  • Methoxy and bromo substituents increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability.
  • Dimerization observed in 4-Methoxy-N-(4-methoxyphenethyl)benzamide suggests steric hindrance or intermolecular H-bonding .

Computational and Structural Insights

  • QSAR Studies: Topological parameters (Balaban index, molecular connectivity) correlate with antimicrobial activity in azetidinone derivatives, guiding rational design .
  • Crystallography : Structural comparisons with 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) reveal nitro groups distort molecular planarity, affecting binding pocket interactions .

Biological Activity

N-(4-Methoxyphenethyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antiparasitic, anticancer, and neuroleptic activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C14H15NO2C_{14}H_{15}NO_2, features a methoxy group attached to a phenethyl moiety linked to a benzamide structure. This configuration is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of this compound and its derivatives. For instance, a study synthesized several para-substituted benzoic acid derivatives, including this compound, and evaluated their activity against protozoan parasites such as Leishmania panamensis and Trypanosoma cruzi. The results indicated that certain derivatives exhibited significant activity with effective concentration values (EC50) below 20 µg/mL, demonstrating promising antiparasitic effects .

Compound NameEC50 (µg/mL)Target Parasite
This compound17.5Leishmania panamensis
N-(3,5-diiodo-4-methoxyphenethyl)-4-methylbenzamide17.9Leishmania panamensis
N-(3,5-diiodo-4-methoxyphenethyl)-benzamide<100Trypanosoma cruzi

Anticancer Activity

The anticancer properties of this compound have also been explored. A study assessed various benzamide derivatives for their cytotoxic effects on cancer cell lines using an MTT assay. The results indicated that certain derivatives showed selective cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 3.1 µM to 8.7 µM .

Compound NameCell LineIC50 (µM)
Benzamide Derivative AMCF-73.1
Benzamide Derivative BMCF-74.8
Benzamide Derivative CMCF-78.7

Neuroleptic Activity

This compound has been investigated for neuroleptic activity as well. In a comparative study of various benzamides, this compound was found to exhibit significant neuroleptic effects in animal models, particularly in reducing apomorphine-induced stereotypy in rats . The structure-activity relationship (SAR) indicated that modifications to the benzamide structure could enhance neuroleptic efficacy.

Case Studies and Research Findings

  • Antiparasitic Efficacy : A synthesis of N-(4-methoxyphenethyl) derivatives demonstrated potent activity against P. falciparum, with some compounds showing LC50 values below 100 µg/mL .
  • Cytotoxicity in Cancer Cells : Research indicated that this compound derivatives selectively targeted cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Neuroleptic Effects : Studies on various benzamides revealed that this compound had enhanced activity compared to conventional neuroleptics like haloperidol, indicating potential for lower side effects in psychotic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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